Aminooxyacetic acid
Overview
Description
Aminooxyacetic acid is a member of the class of hydroxylamines that is acetic acid substituted at position 2 by an aminooxy group . It inhibits aminobutyrate aminotransferase activity in vivo, resulting in increased levels of gamma-aminobutyric acid in tissues .
Synthesis Analysis
Aminooxyacetic acid has been used in various studies and experiments. For instance, it was used as a ‘carbonyl capture’ reagent in the final cleavage step for the efficient synthesis of an (aminooxy)acetylated-somatostatin derivative . It was also found to inhibit the synthesis of H2S .
Molecular Structure Analysis
The molecular formula of Aminooxyacetic acid is C2H5NO3 . It is an amino acid, a member of hydroxylamines, and a monocarboxylic acid . The IUPAC name is 2-aminooxyacetic acid .
Chemical Reactions Analysis
Aminooxyacetic acid inhibits aminobutyrate aminotransferase activity in vivo . This inhibition raises the level of gamma-aminobutyric acid in tissues .
Physical And Chemical Properties Analysis
The molecular weight of Aminooxyacetic acid is 91.07 g/mol . The InChI is InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) .
Scientific Research Applications
Auxin Biosynthesis Inhibition
Aminooxyacetic acid has been identified as an inhibitor of auxin biosynthesis in plants, demonstrating a unique application in agricultural research. In Arabidopsis, AOAA was found to induce over-accumulation of auxin, suggesting that auxin-related metabolic pathways might vary among plant species. This finding has implications for understanding plant growth and development processes, potentially aiding in the development of novel agricultural techniques to manipulate plant physiology for improved yield and resistance to stresses (Ishii et al., 2010).
Neuroprotective Effects in Chronic Alcoholism
Research on chronic alcoholism in rats has revealed that AOAA can mitigate the detrimental effects of alcohol on the central nervous system. Specifically, AOAA was shown to improve learning and memory in rats subjected to chronic alcohol exposure. This improvement was associated with a reduction in hippocampal hydrogen sulfide levels and an increase in mitochondrial ATPase activity, suggesting a neuroprotective mechanism of action that could have therapeutic implications for alcoholism and related neurodegenerative conditions (Du et al., 2018).
Impact on Epileptogenicity
An electrophysiological study on anesthetized rats investigated AOAA's effects on cortical epileptogenicity, revealing that AOAA modulates somatosensory-evoked responses and cortical epileptogenicity in a concentration-dependent manner. At low concentrations, AOAA increased the amplitude of evoked responses and epileptiform activity, while high concentrations exhibited a suppressive effect. This suggests potential applications of AOAA in studying and possibly treating epilepsy and related neurological disorders (Barna et al., 2002).
Mechanism of Action
Target of Action
Aminooxyacetic acid (AOAA) primarily targets 4-aminobutyrate aminotransferase (GABA-T) and Serine–pyruvate aminotransferase . These enzymes play a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
AOAA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes , which includes GABA-T . It functions as an inhibitor by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes . This interaction results in the inhibition of aminobutyrate aminotransferase activity in vivo, leading to less GABA being broken down .
Biochemical Pathways
The inhibition of GABA-T by AOAA leads to an increase in the level of GABA in tissues . This is because GABA-T is responsible for the breakdown of GABA. Therefore, inhibiting GABA-T results in less GABA being broken down, leading to an increase in GABA levels . Additionally, AOAA inhibits aspartate aminotransferase, another PLP-dependent enzyme, which is an essential part of the malate-aspartate shuttle .
Pharmacokinetics
It is known that aoaa binds to its target enzymes tighter than its respective substrates, forming a dead-end plp-bound intermediate . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of AOAA.
Result of Action
The inhibition of GABA-T by AOAA leads to an increase in the level of GABA in tissues . This can have various effects on the body, depending on the specific tissues and systems involved. For example, in the central nervous system, an increase in GABA levels can lead to a decrease in neuronal excitability . .
Future Directions
Future directions in the field include the delineation of the molecular mechanism of CBS up-regulation of cancer cells and the delineation of the interactions of H2S with other intracellular pathways of cancer cell metabolism and proliferation . There is also an urgent need to develop a potent, selective, and specific pharmacological CBS inhibitor .
properties
IUPAC Name |
2-aminooxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214756 | |
Record name | Aminooxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxyacetic acid | |
CAS RN |
645-88-5 | |
Record name | (Aminooxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminooxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminooxyacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminooxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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